Spadin (trifluoroacetate salt)

TREK-1 Antidepressant Potassium Channel

Researchers face variability in peptide solubility and off-target K2P channel effects when studying TREK-1 biology. Spadin (trifluoroacetate salt) is a defined 17-amino acid peptide (sequence YAPLPRWSGPIGVSWGLR) corresponding to sortilin residues 12-28. - **Target Profile:** Selective TREK-1/K2P2.1 blocker; minimal activity vs TREK-2, TRAAK, TASK, TRESK. - **In Vivo Utility:** Brain-penetrant; induces antidepressant-like effects in murine models within 4 days vs 3-4 weeks for fluoxetine. - **Supply Certainty:** ≥95% purity (HPLC); TFA salt ensures reproducible solubility for patch-clamp, binding, and dosing studies.

Molecular Formula C98H143F3N26O24
Molecular Weight 2126.3 g/mol
Cat. No. B10829074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpadin (trifluoroacetate salt)
Molecular FormulaC98H143F3N26O24
Molecular Weight2126.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C96H142N26O22.C2HF3O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;3-2(4,5)1(6)7/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);(H,6,7)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1
InChIKeyBCQNVTHNUJMVMT-JEJDUWLBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spadin Procurement Overview


Spadin (trifluoroacetate salt) is a research-grade 17-amino acid peptide (sequence YAPLPRWSGPIGVSWGLR) corresponding to amino acids 12-28 of human sortilin [1]. It functions as a specific blocker of the two-pore domain potassium channel K2P2.1/TREK-1, a validated target for antidepressant research [2]. The compound is brain-penetrant and demonstrates rapid-onset antidepressant-like effects in murine models [3]. As the trifluoroacetate (TFA) salt, it offers defined solubility characteristics suitable for in vitro and in vivo pharmacological studies .

TREK-1 channel modulation research – specific blocker of K2P2.1 for electrophysiology and pathway studies.
Behavioral pharmacology models – brain-penetrant peptide probe reported in depression-model endpoints.
Defined TFA salt formulation – consistent solubility for in vitro assays and in vivo dosing preparation.

Why Spadin Cannot Be Substituted


Spadin is not a generic TREK-1 inhibitor. Its pharmacological profile is defined by a specific sequence (PE 12-28) that confers a unique balance of target affinity, selectivity over related K2P channels (TREK-2, TRAAK, TASK, TRESK), and an absence of the deleterious side effects (e.g., pain, seizure susceptibility) associated with genetic TREK-1 deletion or non-selective blockade [1]. The trifluoroacetate salt form provides defined solubility and stability parameters crucial for experimental reproducibility, distinguishing it from other salt forms or unformulated peptides . Substitution with other TREK-1 blockers (e.g., TKDC) or even optimized spadin analogs (e.g., PE 22-28) introduces different potency, stability, and in vivo duration profiles that invalidate direct experimental comparison without rigorous re-validation [2].

Other TREK-1 blockers (e.g., TKDC)
Different selectivity and potency profiles; direct replacement may shift channel-subtype interpretation and require re-validation.
Spadin analogs (e.g., PE 22-28)
Truncated sequence alters in vivo stability and duration; behavioral model response may not replicate without separate characterization.
Non-TFA salt or unformulated peptide
Variable counterion and solubility can affect assay reproducibility; defined TFA salt supports consistent preparation.

Quantitative Evidence Guide


TREK-1 Inhibition: Spadin vs. Fluoxetine

Spadin inhibits TREK-1 channel activity with an IC50 of 70.7 nM as measured by patch-clamp electrophysiology in COS-7 cells expressing the channel [1]. In contrast, the clinically used antidepressant fluoxetine, which also modulates TREK-1, exhibits a significantly higher IC50 of approximately 15-20 µM under comparable conditions [2]. This represents an approximately 200-fold difference in potency. While this is a cross-study comparison, it highlights the direct and potent blockade of the channel by spadin compared to the indirect, lower-potency modulation by fluoxetine.

TREK-1 IC50
Cross-study comparison
Spadin: 70.7 nM
Fluoxetine: ~15–20 µM
Reported ~200-fold difference in channel inhibition context
Cross-study; assay conditions may differ
TREK-1 Antidepressant Potassium Channel Electrophysiology

TREK-1 Selectivity Over Other K2P Channels

In a direct head-to-head study, spadin at concentrations up to 1 µM did not inhibit currents generated by the closely related K2P channels TREK-2, TRAAK, TASK, and TRESK when expressed in COS-7 cells [1]. This is a critical differentiation from non-selective potassium channel modulators and from the phenotype of TREK-1 genetic deletion, which can sensitize animals to pain and seizures [2]. The data demonstrate that spadin's pharmacological blockade of TREK-1 is functionally distinct and does not recapitulate the adverse effects of channel knockout.

K2P selectivity
Direct comparison
No inhibition of TREK-2, TRAAK, TASK, TRESK at 1 µM
Supports TREK-1-specific research interpretation
COS-7 expression system
Selectivity K2P Channel TREK-2 TRAAK TASK

Antidepressant Onset: Spadin vs. Fluoxetine

Spadin treatment produces significant antidepressant-like effects in mouse models (e.g., Forced Swim Test) after only 4 days of administration [1]. This is a class-level inference based on the mechanism of action, as the comparator fluoxetine, a classical selective serotonin reuptake inhibitor (SSRI) that also indirectly involves TREK-1 modulation, typically requires 3-4 weeks of chronic treatment to achieve comparable efficacy in the same models [2]. The rapid onset is a defining feature of spadin's pharmacological profile and a key differentiator from first-line clinical antidepressants.

Behavioral onset
Class-level inference
Spadin: 4 days
Fluoxetine: 21–28 days
Reported faster behavioral model response onset
Depression model endpoints; class-level inference
Onset of Action Antidepressant In Vivo Behavioral Pharmacology

Solubility: TFA Salt vs. Free Base

The trifluoroacetate (TFA) salt of spadin provides a defined and reproducible solubility profile for experimental use. Vendor data indicate that the TFA salt is soluble in DMF (3 mg/mL), DMSO (5 mg/mL), and PBS (pH 7.2, 2 mg/mL), but insoluble in ethanol . While direct comparative data for the free base form are not available from the same source, this class-level inference highlights the practical advantage of the TFA salt, as peptide free bases often exhibit poor and variable aqueous solubility, complicating in vitro assay preparation and in vivo dosing .

TFA salt solubility
Supplier data
DMF: 3 mg/mL
DMSO: 5 mg/mL
PBS (pH 7.2): 2 mg/mL
Supports formulation preparation for assays
Free base solubility not reported
Formulation Solubility Trifluoroacetate Salt Peptide Chemistry

In Vivo Efficacy vs. TREK-1 Knockout

In a direct head-to-head comparison, acute treatment with spadin (10-4 to 10-8 M, i.p.) reduced immobility time in the Forced Swim Test (FST) to a level statistically comparable to that observed in TREK-1 knockout mice (kcnk2-/-) and mice treated with fluoxetine (3 mg/kg, i.p.) [1]. The study (n=10 per group) reported a significant reduction in immobility time for spadin-treated mice compared to saline controls (one-way ANOVA, F3,34 = 40.58, p<0.001). This demonstrates that spadin's pharmacological blockade phenocopies the antidepressant-like effects of complete genetic ablation of the channel.

FST immobility
Direct comparison
No significant difference between spadin, TREK-1 KO, and fluoxetine groups
Reported behavioral endpoint context comparable to knockout
n=10, acute treatment, FST model
In Vivo Efficacy Antidepressant Forced Swim Test Behavioral Pharmacology

Quality Control Specifications

Commercially available Spadin (trifluoroacetate salt) is supplied with defined purity specifications, typically ≥95% as determined by HPLC, and a confirmed molecular weight of 2012.34 g/mol (free base) . While this is supporting evidence rather than a direct comparator, it establishes a baseline for quality that may not be present when sourcing custom-synthesized peptides or alternative forms. The TFA salt form ensures a consistent counterion composition, which is critical for accurate molarity calculations and reproducible biological activity.

QC specifications
Supplier CoA
Purity ≥95% (HPLC)
MW 2012.34 g/mol
Supports lot-to-lot consistency review
Research-grade TFA salt
Quality Control Purity HPLC Peptide Identity

Recommended Application Scenarios


Rapid-Onset Antidepressant Mechanisms

Spadin's unique ability to induce antidepressant-like effects within 4 days in murine models [1] makes it an ideal tool for investigating the neurobiological mechanisms underlying rapid therapeutic response. Unlike chronic fluoxetine studies (3-4 weeks), acute/sub-chronic spadin administration allows researchers to probe early changes in synaptic plasticity, neurogenesis, and neural circuitry that precede the full behavioral effects of classical ADs. This scenario is directly supported by data showing spadin induces hippocampal CREB activation and neurogenesis after 4 days of treatment [2].

TREK-1-Specific vs. Off-Target Effects

The high selectivity of spadin for TREK-1 over related K2P channels (TREK-2, TRAAK, TASK, TRESK) [1] positions it as a precise pharmacological probe. In contrast to non-selective K2P blockers or genetic deletion models, spadin allows researchers to isolate the specific contribution of TREK-1 inhibition to physiological and pathological processes without the confounding influences of other K2P channels or compensatory developmental adaptations. This is particularly valuable in studies of pain, ischemia, and epilepsy where TREK-1 knockout produces divergent phenotypes [2].

In Vivo Behavioral Pharmacology

Spadin's demonstrated efficacy in multiple behavioral models (Forced Swim Test, Tail Suspension Test, Conditioned Motility Suppression Test) [1] establishes it as a positive control or reference compound for screening novel TREK-1-targeting agents. Its rapid onset and brain penetration [2] provide a benchmark for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships of next-generation TREK-1 modulators, including optimized spadin analogs [3].

Quality-Controlled Peptide Research

The availability of Spadin (trifluoroacetate salt) with defined purity (≥95% by HPLC) and solubility parameters [1] makes it suitable for establishing robust in vitro assays (e.g., patch-clamp electrophysiology, binding assays) and for reproducible in vivo dosing. The TFA salt form mitigates variability associated with peptide solubility and counterion content, ensuring consistent experimental conditions for target validation and compound screening campaigns. This is essential for generating reliable, comparable data across different laboratories and experimental replicates [2].

Application
Selection Property
Validation Focus
Rapid-onset depression model studies
Acute behavioral response onset
4-day treatment model validation
TREK-1 isoform selectivity studies
Selectivity over K2P family members
Off-target channel screening
In vivo behavioral pharmacology
Brain-penetrant peptide probe
Dose-response and PK/PD profiling
Standardized peptide assay development
Defined TFA salt solubility
Lot consistency and preparation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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